Benzoic acid; denatonium

Bitter taste psychophysics Aversive agent potency Denaturant efficacy

Standard bitterants fail due to species-specific TAS2R receptor pharmacology. Denatonium benzoate (Bitrex®) uniquely provides a 10,000-fold human vs. rodent sensitivity gap (human detection ~10 nM vs. rodent ~100 µM). - **Rodenticide baits**: 10 ppm - deters human accidental ingestion without repelling rats/mice (validated in brodifacoum-based TALON®/KLERAT® formulations). - **Alcohol denaturing**: 10-30 ppm globally (New Zealand: 15.6 ppm; EU: 1.0 g/hL). 1,000× more potent than quinine. - **Insecticide baits**: 100-1,000 ppm deters human ingestion; no repellency to house flies vs. sucrose octaacetate (ineffective at 1,000 ppm). - **Canine deterrents**: Requires ≥100 µM (44.7 ppm) due to low dog Tas2r10 activity. - **Odorless**: Preferred over methyl anthranilate for gustatory neuroscience studies.

Molecular Formula C28H35N2O3+
Molecular Weight 447.6 g/mol
Cat. No. B12472217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid; denatonium
Molecular FormulaC28H35N2O3+
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C21H28N2O.C7H6O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9)/p+1
InChIKeyVWTINHYPRWEBQY-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denatonium Benzoate: Bitter Aversive Agent Overview


Denatonium benzoate (Bitrex®, CAS 3734-33-6) is a quaternary ammonium salt comprising the denatonium cation and benzoate anion, recognized as the most bitter compound known to science with a human detection threshold of approximately 10 ppb (∼22 nM) and recognition of bitterness at 50 ppb [1]. It activates multiple human TAS2R bitter taste receptors, notably TAS2R10 with an EC₅₀ of 8.3 µM [2]. Its primary uses include alcohol denaturing, incorporation into toxic household products as an accidental ingestion deterrent, and as an aversive additive in rodenticide and insecticide bait formulations [3].

Why Generic Substitution of Denatonium Benzoate Fails


Bitterness is not a monolithic sensory property. Different bitter compounds activate distinct subsets of TAS2R receptors with varying potency across species, meaning that a compound that is intensely bitter to humans may be virtually tasteless to target or non-target animals [1]. For instance, denatonium benzoate activates human TAS2R10 at EC₅₀ 8.3 µM but is almost completely inactive against the dog ortholog dTas2r10 [2]. Furthermore, some alternative bitterants fail entirely to deter specific pest species: sucrose octaacetate, though bitter to humans, had no detectable effect on house fly consumption at up to 1,000 ppm in controlled assays, whereas denatonium benzoate significantly reduced consumption at 100 ppm [3]. Even the more potent denatonium saccharide—reported to be five times more bitter than denatonium benzoate—introduces different solubility, stability, and regulatory considerations that preclude simple drop-in substitution [4]. These receptor-level, organism-level, and formulation-level divergences mean that substitution without empirical validation risks product failure, regulatory non-compliance, or compromised safety.

Denatonium Benzoate: Quantitative Differentiation Evidence


Bitterness Potency vs. Quinine

When quinine bitterness is set as the benchmark value of 1, denatonium benzoate registers a bitterness intensity of 1,000 on the same relative scale, making it approximately three orders of magnitude more bitter than the prototypical natural bitter alkaloid . At a concentration of 10 ppm, denatonium benzoate is reported as unbearably bitter to most humans, whereas quinine requires substantially higher concentrations to achieve comparable aversive responses .

Bitter taste psychophysics Aversive agent potency Denaturant efficacy

House Fly Aversion vs. Sucrose Octaacetate

In controlled two-choice consumption assays, addition of denatonium benzoate at 100, 500, and 1,000 ppm significantly reduced sucrose solution consumption by both male and female house flies (Musca domestica) relative to 0 ppm controls [1]. Male flies additionally showed significant consumption reduction at 10 ppm denatonium benzoate [1]. In stark contrast, sucrose octaacetate—a bitter compound commonly used as an alternative aversive agent—produced no detectable effect on house fly consumption at any tested concentration up to 1,000 ppm [1]. Quinine, a third comparator, reduced consumption at all concentrations but is less preferred due to its pharmacological activity and toxicity profile [1].

Insect gustation Bitterant efficacy Non-target organism safety

Species-Selective TAS2R Activation Profile

In vitro receptor activation assays demonstrate that denatonium benzoate is a potent agonist at human TAS2R10 (EC₅₀ = 8.3 µM) [1]. However, functional profiling of the dog bitter taste receptor repertoire reveals that denatonium benzoate is only moderately active against dog Tas2r4 and is almost completely inactive against dog Tas2r10—the ortholog of the highly sensitive human receptor—as well as other dog Tas2rs [2]. This species divergence was functionally confirmed in vivo: a concentration of 100 µM (44.7 ppm) denatonium benzoate was required to achieve significant ingestion deterrence in dogs in a two-bottle choice test [2]. This contrasts with the human detection threshold of approximately 10 nM (0.0045 ppm), representing an approximately 10,000-fold lower concentration needed for human perception [3].

TAS2R bitter taste receptor Species selectivity Veterinary deterrent

Bitterness Comparison with Denatonium Saccharide

US Patent 4,652,577 explicitly establishes that denatonium saccharide is five times more bitter than denatonium benzoate, with a bitterness threshold of approximately 0.01 ppm for the saccharide salt versus 0.05 ppm for the benzoate salt [1]. The saccharide salt exhibits a detectable bitter taste at dilution ratios as extreme as 1:100,000,000 [1]. Despite this potency advantage, denatonium benzoate remains the dominant commercial form due to its more favorable solubility profile in organic solvents and aqueous alcoholic systems commonly encountered in industrial denaturing (e.g., ethanol, methanol, glycols), superior thermal stability, well-characterized toxicological profile, and established regulatory acceptance across multiple jurisdictions for alcohol denaturing at defined concentrations (typically 6–50 ppm) [2][3].

Denatonium salt comparison Bitter potency optimization Formulation solubility

Human vs. Rodent Differential Aversion

A seminal evaluation of aversive agents for rodenticide selectivity demonstrated that brodifacoum bait formulations (TALON®, KLERAT®) containing 10 ppm denatonium benzoate (Bitrex®) were well accepted by wild commensal rats (Rattus norvegicus) and mice (Mus musculus) in laboratory acceptance tests, showing no interference with rodenticidal efficacy [1]. In contrast, the same bait samples containing 10 ppm Bitrex were subjected to a human taste panel study, which found that samples with Bitrex elicited significantly greater average rejection by panelists than matched samples without Bitrex [1]. This differential species response aligns with the known 10,000-fold sensitivity gap: humans detect denatonium at approximately 10 nM, whereas laboratory rats require approximately 100 µM for detection [2].

Rodenticide selectivity Aversive agent Human safety deterrent

Gustatory vs. Olfactory Aversive Learning

In a one-trial passive avoidance learning (PAL) paradigm using domestic chicks, methyl anthranilate (MeA) at 100% concentration induced significantly higher avoidance learning than distilled water controls, whereas 0.5% denatonium benzoate (DB) did not produce significantly higher avoidance than water [1]. However, DB-trained chicks exhibited significantly longer latencies to peck the test bead than water-trained chicks, indicating sub-threshold memory retention [1]. Critically, MeA has a strong odor that may serve as an aversive olfactory cue confounded with gustatory aversiveness, whereas DB is odorless, making it a cleaner probe for gustation-specific learning studies [1]. At the concentration tested (0.5%), DB functions as a weaker but gustatorily specific aversant suitable for investigating weakly reinforced learning paradigms [1].

Passive avoidance learning Aversive conditioning Olfactory confound

Key Application Scenarios for Denatonium Benzoate


Child-Safe Rodenticide and Insecticide Baits

Based on the demonstrated human vs. rodent differential sensitivity profile, denatonium benzoate at 10 ppm is the evidence-supported aversive agent for anticoagulant rodenticide bait formulations (e.g., brodifacoum-based TALON® and KLERAT® products) [1]. At this concentration, wild rats and mice exhibit unimpaired bait acceptance, while human taste panels show significant rejection of the same bait [1]. This 10,000-fold species sensitivity gap—traceable to divergent TAS2R receptor pharmacology between humans (detection at ∼10 nM) and rodents (detection at ∼100 µM)—provides a mechanistic rationale for denatonium benzoate's unique suitability for this purpose [2]. For insecticide baits, the house fly data demonstrate that denatonium benzoate at 100–1,000 ppm deters human ingestion without repelling the target dipteran pest, whereas sucrose octaacetate fails entirely at these concentrations [3].

Industrial Alcohol Denaturing Compliance

Denatonium benzoate is the globally established standard for alcohol denaturing, with regulatory specifications typically requiring 10–30 ppm (e.g., New Zealand mandates 15.6 ppm for ethanol; EU formulations specify 1.0 g/hL for general denatured alcohol) [4][5]. The Russian patent RU 2194750 C1 specifically claims denatonium benzoate at 0.001–0.03 mass% for methanol denaturing, explicitly noting that sucrose octaacetate requires a 10-fold higher loading (0.01–0.30 mass%) to achieve comparable aversive shock [6]. The 1,000-fold bitterness potency advantage over quinine, combined with the benzoate salt's favorable solubility in alcoholic and hydroalcoholic media, makes denatonium benzoate the cost-efficient and compliance-proven choice for this application .

Canine Veterinary Deterrent Formulations

The finding that denatonium benzoate is near-inactive at dog Tas2r10—the ortholog of the highly sensitive human bitter receptor—directs formulators to use substantially higher concentrations for canine deterrent products [7]. In vivo two-bottle choice data indicate that 100 µM (44.7 ppm) denatonium benzoate is effective as a dog ingestion deterrent [7]. This evidence should guide formulation of anti-chew sprays, topical product bitterants, and toxic substance adulterants intended to prevent accidental poisoning in dogs, as simply adopting human-effective concentrations (6–50 ppm) may yield insufficient aversive response in the canine species due to the documented receptor insensitivity [7].

Gustation-Specific Neuroscience Research

For behavioral neuroscience studies requiring a purely gustatory aversive stimulus, denatonium benzoate's odorless property—directly contrasted with the strong odor of methyl anthranilate—makes it the preferred tool compound [8]. While 0.5% DB produces weaker one-trial avoidance learning than MeA, its ability to generate measurable increases in response latency without olfactory contamination supports its use in paradigms investigating weakly reinforced gustatory memory and in experimental designs where olfactory cues must be rigorously excluded as confounding variables [8].

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